molecular formula C6H7BrN2 B1281485 5-Bromo-2,4-dimethylpyrimidine CAS No. 69696-37-3

5-Bromo-2,4-dimethylpyrimidine

Cat. No.: B1281485
CAS No.: 69696-37-3
M. Wt: 187.04 g/mol
InChI Key: UITPCPFEEVHRRJ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylpyrimidine: is a heterocyclic organic compound with the molecular formula C6H7BrN2 . It is a derivative of pyrimidine, characterized by the presence of bromine and two methyl groups at the 5th and 2nd, 4th positions, respectively. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethylpyrimidine typically involves the bromination of 2,4-dimethylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2,4-dimethylpyrimidine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents. Its derivatives have shown activity against various biological targets .

Industry: The compound is used in the development of advanced materials, including polymers and dyes. It is also employed in the synthesis of ligands for catalysis and coordination chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethylpyrimidine and its derivatives depends on the specific biological target. Generally, it interacts with enzymes or receptors, inhibiting their activity or modulating their function. For example, in medicinal applications, it may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 5-Bromo-2,4-dichloropyrimidine
  • 5-Bromo-2,6-dimethylpyrimidine
  • 2,4-Dimethyl-5-iodopyrimidine

Comparison: 5-Bromo-2,4-dimethylpyrimidine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to 5-Bromo-2,4-dichloropyrimidine, it has different electronic properties and steric effects, making it suitable for different synthetic applications. Its methyl groups provide additional sites for functionalization, enhancing its versatility in chemical synthesis .

Properties

IUPAC Name

5-bromo-2,4-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITPCPFEEVHRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500216
Record name 5-Bromo-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69696-37-3
Record name 5-Bromo-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,4-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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